molecular formula C20H10F2N2 B15341663 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile

Cat. No.: B15341663
M. Wt: 316.3 g/mol
InChI Key: SGPVRBSOMVYSER-UHFFFAOYSA-N
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Description

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile is an organic compound characterized by the presence of cyanophenyl and difluorophenyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine. The amine is then converted to the nitrile via a Sandmeyer reaction.

    Introduction of difluorophenyl groups: The difluorophenyl groups are introduced through a halogen exchange reaction, often using a fluorinating agent such as Selectfluor.

    Coupling reactions: The final step involves coupling the cyanophenyl and difluorophenyl intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups like cyanophenyl and difluorophenyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H10F2N2

Molecular Weight

316.3 g/mol

IUPAC Name

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile

InChI

InChI=1S/C20H10F2N2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-10H

InChI Key

SGPVRBSOMVYSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C#N)F

Origin of Product

United States

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